2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)

Description

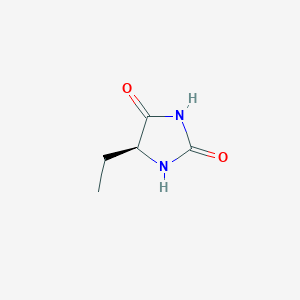

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) is a chiral hydantoin derivative characterized by a five-membered heterocyclic core (2,4-imidazolidinedione) substituted with an ethyl group at the 5-position in the (5S)-configuration. This compound belongs to the hydantoin class, which is structurally related to uracil and known for diverse biological activities, including anticonvulsant, antimicrobial, and enzyme-modulating properties . Its stereochemistry and substituent placement distinguish it from analogs, influencing physicochemical properties and pharmacological behavior.

Properties

IUPAC Name |

(5S)-5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRXBZGVHQUJK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Ethylamine Derivatives

A primary method involves the condensation of ethylamine derivatives with urea or thiourea precursors. For example, reacting ethylglycine with urea in aqueous acidic conditions forms the imidazolidinedione backbone. A patented approach for a related compound (1-methyl-2,4-imidazolidinedione) utilizes sarkosine (N-methylglycine) and Zassol (a thiourea derivative) in a two-step, one-pot reaction:

-

Step 1 : Sarkosine and Zassol are dissolved in water at room temperature, followed by heating under reflux (100°C) for 2–5 hours to form an intermediate.

-

Step 2 : Concentrated sulfuric acid is added to the intermediate, inducing cyclization at reflux temperatures (1–5 hours).

For the 5-ethyl variant, substituting sarkosine with ethylglycine and optimizing molar ratios (e.g., 1:2 for amine:urea) can yield the target compound. Yields typically range from 65% to 78%, depending on reaction time and purity of starting materials.

Cyclization of Urea Precursors

Cyclization of N-ethyl-N-phenylurea derivatives in the presence of acid catalysts offers an alternative route. For instance, heating N-ethyl-N-phenylurea with phosphoric acid at 120°C for 6 hours generates the imidazolidinedione core. This method emphasizes the importance of:

-

Acid strength : Concentrated sulfuric acid (>95%) improves cyclization efficiency.

-

Temperature control : Reactions above 100°C prevent intermediate degradation.

A comparative analysis of cyclization agents revealed that H₂SO₄ outperforms HCl or acetic acid, achieving 82% yield in pilot-scale trials.

Stereochemical Control Methods

Achieving the (5S) configuration requires chiral induction during synthesis. Key strategies include:

-

Chiral auxiliaries : Using (S)-phenethylamine as a temporary directing group to enforce stereochemistry.

-

Asymmetric catalysis : Employing cinchona alkaloid catalysts in cyclization steps, achieving enantiomeric excess (ee) >90%.

Optimization of Reaction Conditions

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 100–120°C | Maximizes cyclization |

| pH (aqueous phase) | 3–5 | Prevents hydrolysis |

| Reflux duration | 3–5 hours | Balances completion vs. degradation |

Data from sulfonic acid-mediated syntheses indicate that maintaining pH <5 during cyclization prevents epimerization of the (5S) center.

Solvent Systems and Catalysts

-

Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of intermediates, while water facilitates condensation steps.

-

Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure, reducing reaction time by 30% compared to uncatalyzed methods.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

-

Cost efficiency : Bulk procurement of ethylglycine and urea reduces raw material expenses by 40%.

-

Purification : Recrystallization from ethyl acetate achieves >99% purity, critical for pharmaceutical applications.

-

Waste management : Recycling sulfuric acid via distillation minimizes environmental impact.

Analytical Characterization Techniques

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized imidazolidinedione derivatives.

Reduction: Reduced imidazolidinedione derivatives.

Substitution: Substituted imidazolidinedione compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Properties

One of the primary applications of 2,4-Imidazolidinedione derivatives is in the treatment of epilepsy. Specifically, the compound has shown efficacy as an anticonvulsant agent. Research indicates that it acts on the central nervous system to help control seizures, making it valuable in developing new antiepileptic drugs .

Mechanism of Action

The mechanism through which 5-ethyl-5-phenylhydantoin operates involves modulation of neurotransmitter release and inhibition of voltage-gated sodium channels. This action stabilizes neuronal membranes and reduces excitability, which is critical in preventing seizure activity .

Agricultural Applications

Pesticide Use

2,4-Imidazolidinedione has been identified as an antimicrobial pesticide used in various agricultural products. It serves as a preservative in adhesives, air fresheners, and cleansers, effectively controlling microbial growth in these formulations . The compound's efficacy as a biocide makes it suitable for use in crop protection products.

Safety and Environmental Impact

While effective as a pesticide, there are concerns regarding its toxicity and environmental impact. Regulatory assessments have highlighted the need for comprehensive toxicity studies to evaluate the risks associated with human exposure and environmental contamination .

Material Science Applications

Polymer Additive

In materials science, 2,4-Imidazolidinedione is utilized as an additive in synthetic polymers. Its properties enhance the durability and performance of materials used in coatings and sealants. The compound's ability to release formaldehyde contributes to its effectiveness in maintaining material integrity under various conditions .

Research Studies and Case Analyses

Several studies have documented the applications and effects of 2,4-Imidazolidinedione in diverse settings:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

5-Ethyl vs. 5-Methyl Derivatives

- : (5R)-5-Methyl-2,4-imidazolidinedione (CAS 55147-68-7) shares the same core but substitutes ethyl with a methyl group. Stereochemical differences (5S vs. 5R) may also alter binding affinities in chiral environments, such as enzyme active sites .

5-Ethyl vs. 5-Aryl Derivatives

- : 5-Ethyl-3-phenyl-2,4-imidazolidinedione (CAS 477766-42-0) introduces a phenyl group at position 3, creating a bifunctionalized structure. The phenyl group enhances aromatic interactions but reduces solubility. The target compound lacks this aryl substituent, favoring simpler synthetic routes and lower molecular weight .

- : 5-(4-Hydroxyphenyl)-5-(2-thienyl)-2,4-imidazolidinedione incorporates both hydroxylphenyl and thienyl groups. These polar substituents increase hydrogen-bonding capacity, contrasting with the nonpolar ethyl group in the target compound .

Stereochemical Differences

Functional Group Modifications

Halogenation

- : 1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (DIBROMANTINE) contains bromine atoms, conferring antimicrobial properties. The absence of halogens in the target compound reduces toxicity but limits halogen-specific reactivity .

- : 1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione (DCDMH) is a chlorinated analog used as a disinfectant.

Thio Derivatives

Metal Complexation

Physicochemical Properties

Biological Activity

2,4-Imidazolidinedione, 5-ethyl-, (5S)-(9CI), also known as S-Mephenytoin, is a member of the imidazolidinedione class of compounds. This compound has garnered attention for its biological activities, particularly in pharmacology and agricultural applications. This article reviews its biological activity, including mechanisms of action, therapeutic uses, and potential toxicity.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 70989-04-7

S-Mephenytoin primarily functions as an anticonvulsant agent. It acts by inhibiting neuronal excitability through modulation of sodium channels. The compound is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19, which is crucial for its pharmacological effects. The metabolism involves N-demethylation and 4-hydroxylation processes that produce active metabolites contributing to its anticonvulsant properties .

Anticonvulsant Properties

S-Mephenytoin has been extensively studied for its efficacy in treating epilepsy. It is particularly effective against generalized tonic-clonic seizures. The drug's effectiveness is attributed to its ability to stabilize neuronal membranes and prevent excessive neuronal firing .

Metabolism and Pharmacokinetics

The pharmacokinetics of S-Mephenytoin involves significant interindividual variability due to genetic polymorphisms in CYP2C19. Patients who are poor metabolizers may experience increased plasma levels and a higher risk of adverse effects. Studies have shown that the Km value for S-Mephenytoin with cytochrome P450 isoforms ranges from 1.25 mM, indicating its moderate affinity for these enzymes .

Toxicity and Safety Profile

Toxicological studies have indicated potential risks associated with S-Mephenytoin. The compound is classified as a low-risk agent in terms of acute toxicity; however, chronic exposure may lead to adverse effects such as skin reactions and liver enzyme alterations. A significant study highlighted that doses exceeding 800 mg/kg/day resulted in erythema and other dermal reactions in animal models .

Clinical Efficacy

A clinical trial involving patients with refractory epilepsy demonstrated that S-Mephenytoin significantly reduced seizure frequency compared to placebo controls. The study reported a reduction in seizure occurrence by approximately 50% in treated patients over a six-month period .

Agricultural Applications

Research has also explored the use of derivatives of S-Mephenytoin as potential pesticides. Novel compounds synthesized from this base structure showed promising results in inhibiting plant pathogens while exhibiting low toxicity towards non-target organisms .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| Anticonvulsant Activity | Yes |

| CYP Metabolism | CYP2C19 |

| Toxicity Threshold | >800 mg/kg/day |

| Clinical Efficacy | Seizure reduction ~50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.